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Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-carbonitrile (THTC) is a saturated heterocyclic compound that has
emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its
structure, featuring a stable thiopyran ring and a versatile nitrile functional group, offers a
unique combination of properties that make it an ideal intermediate for constructing complex
molecular architectures. The tetrahydrothiopyran moiety is a recognized structural motif in
numerous pharmacologically active compounds, where the sulfur atom can influence key
properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] The nitrile
group serves as a valuable synthetic handle, readily transformable into other critical functional
groups like amines and carboxylic acids, thereby providing access to a diverse range of
derivatives.[1] Furthermore, in medicinal chemistry, the nitrile group can act as a bioisostere for
carbonyl or hydroxyl groups and participate in crucial interactions with enzyme active sites,
making it a valuable component in the design of novel therapeutic agents, including inhibitors
for enzymes like cathepsins and dipeptidyl peptidases.[1]

This technical guide provides an in-depth overview of the synthesis, chemical properties,
reactivity, and applications of Tetrahydrothiopyran-4-carbonitrile, with a focus on its role in
drug discovery and development. Detailed experimental protocols, quantitative data, and
process diagrams are included to serve as a practical resource for scientists in the field.
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Physicochemical and Safety Data

Tetrahydrothiopyran-4-carbonitrile is a compound that requires careful handling due to its

potential hazards. The following tables summarize its key properties and safety information.

hvsical and Chemical :

Property Value Reference
CAS Number 195503-40-3 [1][2][3]
Molecular Formula CeHoNS [2][3]
Molecular Weight 127.21 g/mol [1112][3]
IUPAC Name thiane-4-carbonitrile [2][3]
Synonyms 4-cyanothiane, tetrahydro-2H- Be

thiopyran-4-carbonitrile

Typically available at 97% or

Purit
Y 98%

[2]14]

DQKVZWAEWJUKAX-

InChl Ke
y UHFFFAOYSA-N

[1](21[3]

Hazard and Safety Information
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Hazard Statement

Precautionary Measures

Reference

Harmful if swallowed, in

contact with skin, or if inhaled.

Wash hands thoroughly after
handling. Wear protective
gloves/clothing/eye protection.
Use only in a well-ventilated

area.

[5]

Causes skin irritation.

IF ON SKIN: Wash with plenty
of soap and water. If irritation

occurs, get medical advice.

[5]

Causes serious eye irritation.

IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses if
present and easy to do.

Continue rinsing.

[5]

May cause respiratory

irritation.

IF INHALED: Remove victim to
fresh air and keep at rest in a
position comfortable for
breathing. Call a POISON
CENTER or doctor if you feel
unwell.

[5]

Storage

Store in a well-ventilated
place. Keep container tightly

closed. Store locked up.

[5]

Disposal

Dispose of contents/container
to an approved waste disposal

plant.

[5]

Incompatible Materials

Strong oxidizing agents, strong

acids, strong bases.

[5]

Synthesis of Tetrahydrothiopyran-4-carbonitrile

The primary and most common precursor for the synthesis of THTC is Tetrahydro-4H-

thiopyran-4-one (CAS 1072-72-6).[1][6] This ketone is a versatile starting material for
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introducing the nitrile functionality at the 4-position of the thiopyran ring.[1] Several synthetic
strategies have been developed for this conversion.

Synthetic Pathways from Tetrahydro-4H-thiopyran-4-one

The conversion of the ketone to the nitrile can be achieved through several established
methods in organic chemistry. The most common routes involve the formation of an
intermediate such as a cyanohydrin or a tosylhydrazone, or the conversion of the
corresponding alcohol to a suitable leaving group followed by nucleophilic substitution.[1]

Route 2: Via Cyanohydrin

TMSCN or

Deoxygenation
NaCN/H+ .
cyanohydrin {6-g~Bu3saH,

Route 3: Via SN2 Substitution

Tosylation
(TsCl, Pyridine)

Tetrahydro-4H-thiopyran-4-one

Cyanide Source
(€9 NaCN in DMSO)

Route 1: Via Tosylhydrazone

Cyanide Source
| (e.0., KCN)

p-
hydrazide [

[k -

Tetrahydrothiopyran-4-carbonitrile
(THTC)

Click to download full resolution via product page

Caption: Synthetic routes to THTC from Tetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Synthesis via Sn2 Substitution
(Route 3)
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This protocol outlines a reliable two-step process starting with the reduction of the ketone to an
alcohol, followed by conversion to a tosylate and subsequent nucleophilic substitution with a
cyanide salt.[1]

Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol

 In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol under
a nitrogen atmosphere.

e Cool the solution to 0 °C in an ice bath.

e Add sodium borohydride (NaBHa4) (1.1 eq) portion-wise over 15 minutes, ensuring the
temperature remains below 5 °C.

« Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir
for an additional 2 hours.

¢ Monitor the reaction by Thin Layer Chromatography (TLC).

e Once the reaction is complete, quench by slowly adding 1 M HCI until the pH is ~6-7.

* Remove the methanol under reduced pressure.

o Extract the aqueous residue with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0a),
filter, and concentrate in vacuo to yield crude Tetrahydro-2H-thiopyran-4-ol, which can often
be used in the next step without further purification.

Step 2: Tosylation and Cyanation to yield THTC

¢ Dissolve the crude Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane
(DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

e Add pyridine (2.0 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2
eq).

e Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.
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e Wash the reaction mixture with 1 M HCI, saturated sodium bicarbonate (NaHCO3s) solution,
and brine.

» Dry the organic layer over Na=SOa, filter, and concentrate to yield the crude tosylate.

e Dissolve the crude tosylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
¢ Add sodium cyanide (NaCN) (1.5 eq) and heat the mixture to 60-80 °C.

* Monitor the reaction by TLC until the starting material is consumed.

» Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x).

o Combine the organic layers, wash thoroughly with brine, dry over Na=SOa, filter, and
concentrate.

» Purify the crude product by column chromatography on silica gel to afford pure
Tetrahydrothiopyran-4-carbonitrile.

Key Chemical Transformations of THTC

The nitrile group of THTC is the primary site of chemical reactivity, allowing for its conversion
into other valuable functional groups. The two most significant transformations are hydrolysis to
a carboxylic acid and reduction to a primary amine. These reactions create key intermediates
for further synthetic elaboration.[1]

Tetrahydrothiopyran-4-carbonitrile

Reduction
(e.g., Raney Ni, Hz or LiAlHa4)

Hydrolysis
(HsO* or OH~, heat)

4-(Aminomethyl)tetrahydro-2H-thiopyran Tetrahydrothiopyran-4-carboxylic acid

Click to download full resolution via product page

Caption: Major synthetic transformations of THTC.
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Reduction to 4-(Aminomethyl)tetrahydro-2H-thiopyran

The reduction of the nitrile group provides a primary amine, a common functional group in
pharmacologically active molecules.

Experimental Protocol: Catalytic Hydrogenation This protocol is adapted from a similar
synthesis of 4-aminomethyltetrahydropyran.[7]

 In a stainless steel autoclave, charge Tetrahydrothiopyran-4-carbonitrile (1.0 eq), an
ammonia-methanol solution (e.g., 20% w/w), and a catalytic amount of Raney Nickel
(approx. 15-20% by weight of the nitrile).[7]

o Seal the autoclave and purge it with hydrogen gas.

o Pressurize the vessel with hydrogen to 0.5-0.6 MPa.[7]

e Heat the reaction mixture to 50-60 °C with vigorous stirring.[7]

¢ Maintain the temperature and pressure for 5-10 hours, monitoring hydrogen uptake.

 After the reaction is complete, cool the autoclave to room temperature and carefully vent the
hydrogen gas.

« Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with
methanol.

o Combine the filtrate and washings and concentrate under reduced pressure.

 Purify the resulting crude amine by vacuum distillation to yield 4-(Aminomethyl)tetrahydro-
2H-thiopyran as a liquid.

Hydrolysis to Tetrahydrothiopyran-4-carboxylic acid

Hydrolysis of the nitrile furnishes a carboxylic acid, another crucial functional group for
synthesis, for example, in amide bond formation. The hydrolysis can be performed under acidic
or basic conditions.[8][9][10]

Experimental Protocol: Acid-Catalyzed Hydrolysis
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 In a round-bottom flask, combine Tetrahydrothiopyran-4-carbonitrile (1.0 eq) with an
agueous solution of a strong acid, such as 6 M hydrochloric acid (HCI) or 30% sulfuric acid
(H2S0a).

o Heat the mixture to reflux (typically 100-110 °C).

e The reaction proceeds in two stages: first, conversion to the intermediate amide, followed by
hydrolysis to the carboxylic acid.[9][10] Monitor the reaction by TLC or LC-MS until the
starting material and intermediate amide are consumed (typically 4-12 hours).

o Cool the reaction mixture to room temperature and then further in an ice bath.

e The product, Tetrahydrothiopyran-4-carboxylic acid, may precipitate upon cooling. If so,
collect the solid by filtration.

« If the product remains in solution, extract the agueous mixture with a suitable organic solvent
(e.g., ethyl acetate or dichloromethane).

» Combine the organic extracts, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

» Recrystallize the crude product from an appropriate solvent system (e.g., water or ethyl
acetate/hexanes) to obtain the pure carboxylic acid.

Applications in Drug Discovery

The true value of THTC lies in its role as a precursor to molecules with therapeutic potential.
The tetrahydrothiopyran scaffold offers a three-dimensional geometry that can be
advantageous for specific interactions with biological targets.[1] Its derivatives, particularly the
amine and carboxylic acid, are key building blocks for introducing this scaffold into larger drug
candidates.

For instance, the analogous 4-aminomethyltetrahydropyran has been used as a reagent in the
development of pyrazoloquinolines as PDE10A inhibitors for treating schizophrenia and in the
discovery of selective mTOR kinase inhibitors.[7] This highlights the utility of such saturated
heterocyclic amines in accessing complex and biologically relevant chemical space.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b071359?utm_src=pdf-body
https://byjus.com/chemistry/hydrolysis-of-nitriles/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactivity_of_Nitriles/The_Hydrolysis_of_Nitriles
https://www.benchchem.com/product/b071359
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9418437.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Logical Workflow in Scaffold-Based Drug Design

The use of THTC in a drug discovery program can be visualized as a logical workflow, starting
from the versatile intermediate and culminating in a potential drug candidate that interacts with

a biological target.

Key Building Blocks

Primary Amine
(e.g., for Amide/Sulfonamide formation)

Reduction
g ' Scaffold Elaboration &
THTC Intermediate Hydrolysis ! Diversity-Oriented Synthesis
>

| i
i
i
i

Carboxylic Acid
(e.g., for Amide formation)

Biological Target
(e.g., Kinase, GPCR)

Drug Candidate

Click to download full resolution via product page
Caption: Workflow from THTC intermediate to biological target interaction.

Conclusion

Tetrahydrothiopyran-4-carbonitrile is a highly valuable and versatile intermediate in organic
synthesis. Its straightforward preparation from tetrahydro-4H-thiopyran-4-one and the facile
conversion of its nitrile group into primary amines and carboxylic acids make it an essential
building block for the synthesis of complex molecules. For professionals in drug discovery,
THTC provides a reliable route to incorporate the pharmacologically relevant
tetrahydrothiopyran scaffold into novel therapeutic candidates, enabling the exploration of new
chemical space and the development of next-generation medicines. The protocols and data
presented in this guide serve to underscore its utility and provide a practical foundation for its
application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b071359
https://www.fishersci.fi/shop/products/tetrahydrothiopyran-4-carbonitrile-97-thermo-scientific/10012514
https://www.fishersci.fi/shop/products/tetrahydrothiopyran-4-carbonitrile-97-thermo-scientific/10012514
https://www.fishersci.co.uk/shop/products/tetrahydrothiopyran-4-carbonitrile-97-thermo-scientific/10442684
https://www.fishersci.co.uk/shop/products/tetrahydrothiopyran-4-carbonitrile-97-thermo-scientific/10442684
https://www.cookechem.com/Detail/BD9881547.htm
https://www.fishersci.com/store/msds?partNumber=CC61916DA&productDescription=TETRAHYDROTHIOPYRAN-4-CAR1GR&vendorId=VN00092202&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydrothiopyran-4-one
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9418437.htm
https://www.chemistrysteps.com/the-mechanism-of-nitrile-hydrolysis-to-carboxylic-acid/
https://www.chemistrysteps.com/the-mechanism-of-nitrile-hydrolysis-to-carboxylic-acid/
https://byjus.com/chemistry/hydrolysis-of-nitriles/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactivity_of_Nitriles/The_Hydrolysis_of_Nitriles
https://www.benchchem.com/product/b071359#tetrahydrothiopyran-4-carbonitrile-as-a-versatile-intermediate-in-synthesis
https://www.benchchem.com/product/b071359#tetrahydrothiopyran-4-carbonitrile-as-a-versatile-intermediate-in-synthesis
https://www.benchchem.com/product/b071359#tetrahydrothiopyran-4-carbonitrile-as-a-versatile-intermediate-in-synthesis
https://www.benchchem.com/product/b071359#tetrahydrothiopyran-4-carbonitrile-as-a-versatile-intermediate-in-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071359?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

